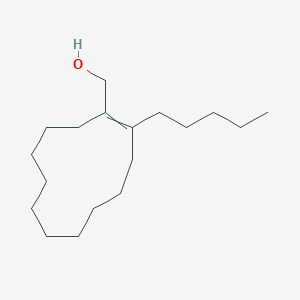
(2-Pentylcyclododec-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pentylcyclododec-1-en-1-yl)methanol is an organic compound that features a cyclododecene ring with a pentyl substituent and a methanol group. This compound may have unique properties due to its structure, which could make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.
Reduction: (2-Pentylcyclododecane-1-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying lipid interactions due to its hydrophobic nature.
Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: Similar structure but lacks the pentyl group.
Cyclododecene: Similar ring structure but lacks the methanol and pentyl groups.
Pentylcyclododecane: Similar structure but lacks the double bond and methanol group.
Uniqueness
(2-Pentylcyclododec-1-en-1-yl)methanol is unique due to the combination of the cyclododecene ring, the pentyl substituent, and the methanol group. This combination of features may impart unique physical and chemical properties, making it valuable for specific applications.
Properties
CAS No. |
85585-70-2 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(2-pentylcyclododecen-1-yl)methanol |
InChI |
InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3 |
InChI Key |
ZQPFRTGZBVXZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCCCCCCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


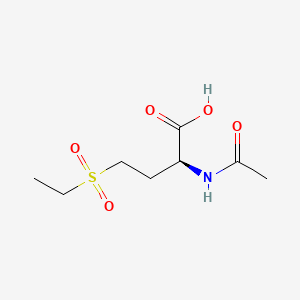
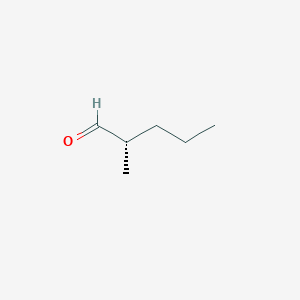
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
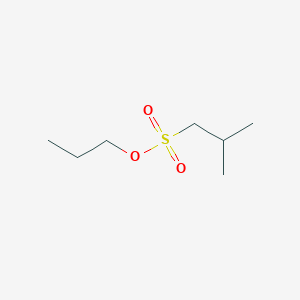
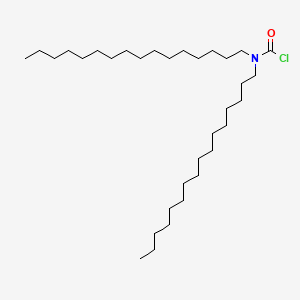
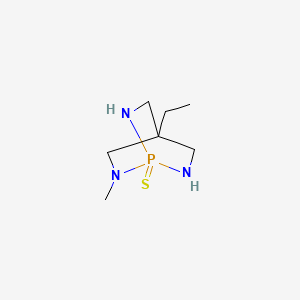
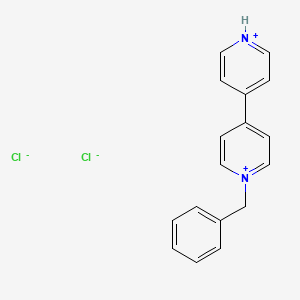
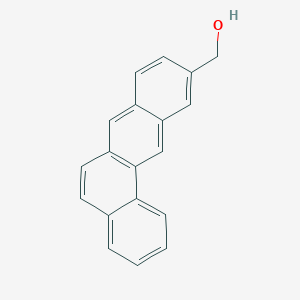
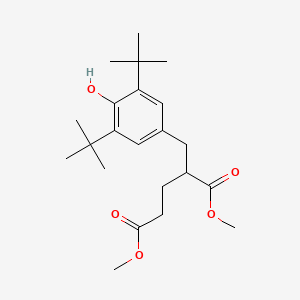
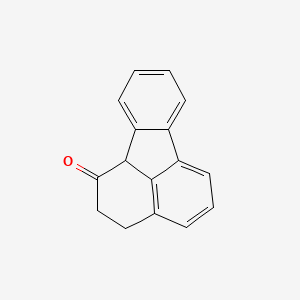
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
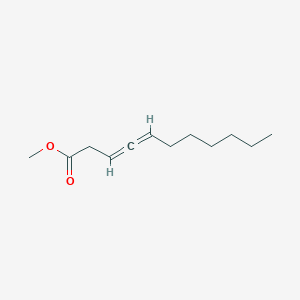
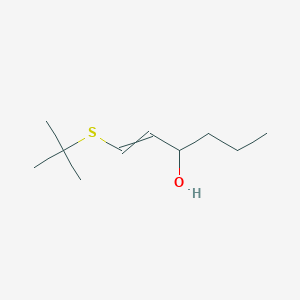
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
